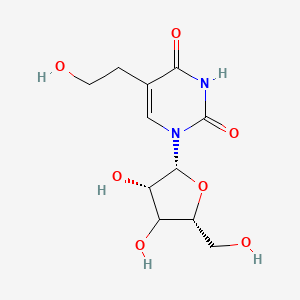

5-(2-Hydroxyethyl)uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16N2O7 |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O7/c14-2-1-5-3-13(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,14-17H,1-2,4H2,(H,12,18,19)/t6-,7?,8+,10-/m1/s1 |

InChI Key |

OSEOKIRHVJGJJM-LCFZEIEZSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CCO |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCO |

Origin of Product |

United States |

Foundational & Exploratory

5-(2-Hydroxyethyl)uridine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Hydroxyethyl)uridine is a synthetic pyrimidine nucleoside derivative. As a modified uridine, it belongs to a class of compounds that has been extensively investigated for therapeutic potential, particularly as antiviral and antitumor agents. However, specific research into the biological activity of this compound is notably limited. This technical guide aims to consolidate the available information on this compound, drawing from broader knowledge of related nucleoside analogs where direct data is absent. Despite the therapeutic interest in its chemical class, current scientific literature indicates that this compound, in the form of its deoxyribonucleoside counterpart, 5-(2-hydroxyethyl)-2'-deoxyuridine, is considered an inactive antiviral agent.[1] This guide provides an overview of its chemical properties and contextualizes its place within the broader landscape of nucleoside analog research.

Introduction to this compound

This compound is a structurally modified version of uridine, a fundamental component of ribonucleic acid (RNA). The modification consists of the addition of a 2-hydroxyethyl group at the 5th position of the uracil base. This alteration categorizes it as a 5-substituted pyrimidine nucleoside. Such modifications are a common strategy in medicinal chemistry to alter the biological activity of nucleosides, often with the goal of creating compounds that can interfere with nucleic acid synthesis or other cellular processes in pathogenic organisms or cancer cells.

While many nucleoside analogs have found clinical use, the specific biological profile of this compound remains largely uncharacterized in publicly available research.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Molecular Formula | C11H16N2O7 |

| Molecular Weight | 288.26 g/mol |

| Appearance | Likely a white or off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| Chemical Class | 5-substituted pyrimidine nucleoside |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, the synthesis of related 5-substituted uridine derivatives often involves the modification of a uridine or 2'-deoxyuridine starting material. A general synthetic approach could involve the palladium-catalyzed cross-coupling of a 5-halouridine derivative with a suitable coupling partner containing the 2-hydroxyethyl moiety.

Below is a conceptual workflow for a potential synthetic route.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound has not been a significant focus of published research. A key study investigating the antiviral activity of various 5-substituted uracil nucleosides explicitly reported that 5-(hydroxyethyl)-2'-deoxyuridine is an inactive antiviral agent .[1] This finding suggests that the 2-hydroxyethyl substitution at the 5-position of the uracil ring does not confer antiviral properties, at least against the viruses tested in that study.

Information regarding any potential antitumor activity or other biological effects of this compound is not available in the current body of scientific literature. Consequently, there is no data on its mechanism of action or any associated signaling pathways.

Experimental Protocols

Due to the lack of published research detailing the biological evaluation of this compound, there are no specific experimental protocols to report.

Discussion and Future Perspectives

The current scientific landscape indicates that this compound is a compound with limited explored biological activity. The reported lack of antiviral efficacy for its deoxyribonucleoside counterpart discourages further investigation in this specific therapeutic area.[1]

For drug development professionals, this compound serves as an example of how seemingly minor structural modifications to a nucleoside can lead to a lack of desired biological activity. Future research, should it be undertaken, would need to start with fundamental in vitro screening across a wide range of cell lines and viral assays to identify any potential, previously undiscovered biological effects.

Conclusion

References

5-(2-Hydroxyethyl)uridine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 5-(2-Hydroxyethyl)uridine, a modified pyrimidine nucleoside. The information is intended to support research and development activities in the fields of medicinal chemistry, molecular biology, and drug discovery.

Chemical Structure and Identification

This compound is a derivative of the naturally occurring ribonucleoside, uridine. The modification consists of the addition of a hydroxyethyl group at the 5-position of the uracil base.

Table 1: Chemical Identification of this compound

| Identifier | Value | Citation |

| CAS Number | 102691-28-1 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆N₂O₇ | [1][5] |

| Molecular Weight | 288.25 g/mol | [1][5] |

| SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO | [5] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The table below summarizes the available information. Researchers are advised to determine these properties empirically for their specific applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | General solubility for modified nucleosides is often determined in aqueous buffers and organic solvents like DMSO and methanol. |

| pKa | Data not available | |

| LogP | Data not available |

Biological Activity and Applications

This compound is recognized as a thymidine analogue.[5][6] Its structural similarity to thymidine allows it to be incorporated into replicating DNA. This property makes it a useful tool for cell labeling and for tracking DNA synthesis in various research settings.[5][6] It is classified as a nucleoside antimetabolite/analog, a class of compounds that can interfere with the synthesis of nucleic acids.[2][7]

While the specific biological pathways and mechanisms of action for this compound are not extensively detailed in the literature, its role as a thymidine analogue suggests potential applications in areas where the monitoring of cell proliferation is crucial.

Experimental Protocols

General Synthesis Approach for 5-Substituted Uracil Nucleosides

The synthesis of this compound would typically involve the modification of a protected uridine derivative. A plausible synthetic route could involve the palladium-catalyzed cross-coupling of a 5-halogenated uridine with a suitable vinylating agent, followed by hydroboration-oxidation to yield the hydroxyethyl group. The choice of protecting groups for the ribose hydroxyls is critical for achieving the desired regioselectivity and yield.

General Protocol for Solubility Determination (Shake-Flask Method)

This is a standard method for determining the solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of solid this compound to a vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline, DMSO, ethanol) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or molarity).

Workflow and Pathway Diagrams

As there are no well-defined signaling pathways specifically involving this compound in the current literature, a generalized workflow for the synthesis and quality control of a modified nucleoside is presented below.

Caption: General workflow for the synthesis and quality control of a modified nucleoside.

References

- 1. gentaur.de [gentaur.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitors & Activators - Page 465 - Ace Therapeutics [acetherapeutics.com]

The Enigmatic Pathway: A Technical Guide to the Incorporation of 5-(2-Hydroxyethyl)uridine into DNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

The fidelity of DNA replication and repair is paramount to the maintenance of genomic integrity. However, the cellular machinery responsible for these processes can, under certain conditions, incorporate non-canonical nucleosides. 5-(2-Hydroxyethyl)uridine (5-HEU) is a modified pyrimidine nucleoside that, upon conversion to its triphosphate form, can potentially serve as a substrate for DNA polymerases. Understanding the mechanism of its incorporation is crucial for elucidating its potential biological roles, its utility as a molecular probe, and its implications in toxicology and drug development. This guide details the core aspects of this process, from cellular uptake and metabolic activation to the enzymatic incorporation into the DNA strand.

Proposed Metabolic Pathway of this compound

The incorporation of 5-HEU into DNA is contingent upon its conversion to the corresponding 2'-deoxyribonucleoside 5'-triphosphate (5-HE-dUTP). This metabolic activation is presumed to follow the established salvage pathway for pyrimidine nucleosides. Uridine can be taken up by cells through equilibrative and concentrative nucleoside transporters[1][2]. Once inside the cell, it undergoes a series of enzymatic modifications.

The proposed metabolic activation pathway is as follows:

-

Initial Phosphorylation: this compound is likely phosphorylated by a nucleoside kinase to form this compound 5'-monophosphate.

-

Ribose to Deoxyribose Conversion: The ribonucleoside monophosphate is then a probable substrate for ribonucleotide reductase, which catalyzes the reduction of the ribose sugar to 2'-deoxyribose, yielding 5-(2-Hydroxyethyl)-2'-deoxyuridine 5'-monophosphate (5-HE-dUMP).

-

Sequential Phosphorylation: Subsequently, 5-HE-dUMP is phosphorylated by a nucleoside monophosphate kinase to its diphosphate form (5-HE-dUDP), and finally by a nucleoside diphosphate kinase to the triphosphate form, 5-HE-dUTP.

This activated 5-HE-dUTP can then compete with the canonical deoxythymidine triphosphate (dTTP) for incorporation into newly synthesized DNA strands by DNA polymerases.

Caption: Proposed metabolic pathway for this compound.

Enzymatic Incorporation into DNA by DNA Polymerases

The incorporation of 5-HE-dUTP into a growing DNA strand is catalyzed by DNA polymerases. The efficiency and fidelity of this process are governed by the specific polymerase and the structural properties of the modified nucleotide.

Kinetic Parameters of Incorporation

While specific kinetic data for 5-HE-dUTP are not available in the reviewed literature, the incorporation of modified nucleotides can be characterized by steady-state and pre-steady-state kinetic analyses. These studies provide crucial parameters such as the Michaelis constant (Km), the catalytic rate constant (kcat), and the incorporation efficiency (kcat/Km).

Table 1: Hypothetical Kinetic Parameters for 5-HE-dUTP Incorporation

| DNA Polymerase | Substrate | Km (µM) | kcat (s⁻¹) | Incorporation Efficiency (kcat/Km) (µM⁻¹s⁻¹) |

| E. coli DNA Pol I (Klenow) | dTTP | Value | Value | Value |

| 5-HE-dUTP | To be determined | To be determined | To be determined | |

| Taq DNA Polymerase | dTTP | Value | Value | Value |

| 5-HE-dUTP | To be determined | To be determined | To be determined | |

| Human DNA Polymerase β | dTTP | Value | Value | Value |

| 5-HE-dUTP | To be determined | To be determined | To be determined |

Note: This table is a template for organizing experimentally determined data. Values are currently placeholders.

The C5 position of the uracil base, where the 2-hydroxyethyl group is attached, resides in the major groove of the DNA double helix. Modifications at this position are generally well-tolerated by many DNA polymerases, as they do not directly interfere with Watson-Crick base pairing[3][4]. However, the size and chemical nature of the substituent can influence the interaction with the polymerase active site, potentially affecting the kinetic parameters.

Experimental Workflow for Kinetic Analysis

A typical workflow to determine the kinetic parameters for the incorporation of 5-HE-dUTP involves a primer extension assay.

Caption: General workflow for primer extension-based kinetic analysis.

Detailed Experimental Protocols

The following protocols are provided as templates and should be optimized for the specific DNA polymerase and experimental conditions.

Synthesis of 5-(2-Hydroxyethyl)-2'-deoxyuridine 5'-triphosphate (5-HE-dUTP)

A definitive, published protocol for the synthesis of 5-HE-dUTP was not identified in the conducted search. However, a general and widely used method for the synthesis of nucleoside 5'-triphosphates from the corresponding nucleoside is the one-pot, three-step Ludwig-Eckstein method[5]. This procedure involves the initial phosphorylation of the nucleoside to the monophosphate, followed by conversion to a reactive intermediate and subsequent reaction with pyrophosphate.

General Procedure (adapted from Ludwig & Eckstein, 1989):

-

Monophosphorylation: The starting material, 5-(2-Hydroxyethyl)-2'-deoxyuridine (which would first need to be synthesized or procured), is reacted with a phosphorylating agent, such as 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, in an anhydrous solvent (e.g., pyridine or dioxane).

-

Activation and Reaction with Pyrophosphate: The resulting intermediate is not isolated but is reacted in the same pot with a solution of tributylammonium pyrophosphate in anhydrous DMF.

-

Oxidation and Hydrolysis: The reaction mixture is then oxidized (e.g., with iodine in pyridine/water) and the protecting groups are removed by hydrolysis to yield the desired 5-HE-dUTP.

-

Purification: The final product is purified by anion-exchange chromatography (e.g., DEAE-Sephadex or a similar resin) followed by desalting.

Note: This is a generalized protocol and requires significant optimization and expertise in synthetic organic chemistry. All reactions should be performed under anhydrous conditions and inert atmosphere where necessary.

Steady-State Kinetic Analysis of 5-HE-dUTP Incorporation

This protocol is adapted from established methods for analyzing the incorporation of modified nucleotides by DNA polymerases[6][7][8].

Materials:

-

Purified DNA polymerase (e.g., E. coli DNA Pol I Klenow Fragment (exo-), Taq DNA Polymerase)

-

Custom synthesized primer and template oligonucleotides (PAGE purified)

-

[γ-³²P]ATP (for 5' end-labeling of the primer)

-

T4 Polynucleotide Kinase

-

Unlabeled dNTPs and synthesized 5-HE-dUTP

-

Reaction buffer appropriate for the chosen DNA polymerase

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%, 7M Urea)

-

Phosphorimager and analysis software

Procedure:

-

Primer Labeling: 5'-end label the primer with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled primer to remove unincorporated [γ-³²P]ATP.

-

Primer/Template Annealing: Anneal the radiolabeled primer to the template DNA by mixing them in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

-

Reaction Setup: Prepare reaction mixtures on ice. For a typical 10 µL reaction, combine:

-

1 µL 10x Polymerase Buffer

-

1 µL Annealed Primer/Template (to a final concentration of ~50 nM)

-

1 µL of the next required dNTP (if the template requires it before the test site)

-

Varying concentrations of 5-HE-dUTP (or dTTP for control)

-

Diluted DNA Polymerase (concentration to be optimized to ensure single-hit kinetics)

-

Nuclease-free water to 10 µL

-

-

Initiation and Incubation: Initiate the reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme for a time course (e.g., 1, 2, 5, 10, 20 minutes). The reaction time should be chosen to keep product formation below 20% to ensure steady-state conditions.

-

Quenching: Stop the reactions by adding an equal volume of stop solution.

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load onto a denaturing polyacrylamide gel.

-

Analysis:

-

Visualize the gel using a phosphorimager.

-

Quantify the intensity of the unextended primer band and the extended product band(s).

-

Calculate the initial velocity (V₀) of the reaction at each substrate concentration.

-

Plot V₀ versus the concentration of 5-HE-dUTP.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.

-

Analysis of 5-HEU in DNA by Mass Spectrometry

To confirm the incorporation of 5-HEU into DNA, enzymatic digestion of the DNA followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

General Procedure:

-

DNA Extraction and Purification: Extract and purify DNA from cells or from in vitro polymerase reactions that have incorporated 5-HEU.

-

Enzymatic Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Separate the resulting nucleosides using reverse-phase liquid chromatography.

-

Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for 5-(2-Hydroxyethyl)-2'-deoxyuridine would need to be determined by analyzing a synthesized standard.

-

The fragmentation of the [M+H]⁺ ion of 5-HE-dU would be expected to involve the loss of the deoxyribose sugar to yield the protonated base, 5-(2-Hydroxyethyl)uracil. Further fragmentation of the base could also be monitored.

-

Caption: Workflow for the detection of 5-HEU in DNA by LC-MS/MS.

Conclusion

The incorporation of this compound into DNA represents an intriguing area of research with potential implications for our understanding of DNA damage, repair, and the development of novel molecular tools. While direct experimental data on the kinetics of 5-HE-dUTP incorporation is currently lacking in the scientific literature, this technical guide provides a robust framework for initiating such investigations. By following the proposed metabolic pathways and utilizing the detailed experimental protocols for synthesis, kinetic analysis, and mass spectrometric detection, researchers are well-equipped to unravel the mechanisms governing the integration of this modified nucleoside into the genome. The data generated from these studies will be invaluable for the scientific and drug development communities, shedding light on a yet-uncharted aspect of DNA biology.

References

- 1. Uridine as a hub in cancer metabolism and RNA biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and efficient synthesis of nucleoside 5'-0-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | Semantic Scholar [semanticscholar.org]

- 6. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 7. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 5-(2-Hydroxyethyl)uridine: A Technical Guide to a Novel Uridine Derivative

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Hydroxyethyl)uridine is a modified pyrimidine nucleoside, a derivative of the fundamental biological molecule uridine. While specific research on the distinct biological functions of this compound is not extensively available in public literature, its structural relationship with uridine provides a strong foundation for predicting its potential roles and mechanisms of action. This technical guide delves into the well-established biological functions of uridine and its derivatives, offering a comprehensive framework for understanding the potential significance of this compound in cellular processes and as a subject for future research and drug development. This document summarizes key signaling pathways, presents quantitative data from studies on related compounds, and outlines detailed experimental protocols relevant to the investigation of novel nucleoside analogs.

Introduction to Uridine and its Derivatives

Uridine is a fundamental pyrimidine nucleoside, composed of a uracil base attached to a ribose sugar. It is a cornerstone of central metabolic pathways, most notably as a precursor for the synthesis of ribonucleic acid (RNA).[1] Beyond this primary role, uridine and its phosphorylated derivatives, such as uridine triphosphate (UTP), are integral to a multitude of cellular processes, including energy metabolism, glycogen synthesis, and the biosynthesis of phospholipids essential for cell membrane formation.[2][3]

The modification of the uridine structure, such as the addition of a 2-hydroxyethyl group at the 5th position of the uracil ring to form this compound, is a common strategy in medicinal chemistry.[4] Such modifications can alter the molecule's metabolic stability, receptor binding affinity, and cellular uptake, potentially leading to novel therapeutic properties. Synthetic uridine derivatives have been explored for their antimicrobial and anticancer activities.[5][6][7]

Core Biological Functions and Signaling Pathways

The biological activities of this compound are likely to mirror or modulate the known functions of uridine. The following sections detail the primary pathways and functions associated with the parent molecule.

Pyrimidine Metabolism and Nucleic Acid Synthesis

Uridine, salvaged from the extracellular environment or synthesized de novo, is a critical precursor for the synthesis of pyrimidine nucleotides. Through the pyrimidine salvage pathway, uridine is phosphorylated to uridine monophosphate (UMP), which can then be converted to UTP and cytidine triphosphate (CTP), essential building blocks for RNA synthesis.

Caption: The Pyrimidine Salvage Pathway.

Glycogen and Glycoconjugate Synthesis

UTP is a key metabolite in carbohydrate metabolism, serving as a precursor for UDP-glucose, the activated form of glucose used in glycogen synthesis. UDP-glucose is also essential for the synthesis of other sugar-nucleotides required for the production of glycoproteins and glycolipids.

Caption: Uridine's Role in Glycogen Synthesis.

Neuroprotection and Neuronal Function

Uridine has demonstrated neuroprotective and neuroregenerative properties in preclinical studies.[8] It is a precursor for the synthesis of cytidine diphosphate-choline (CDP-choline), a critical intermediate in the Kennedy pathway for the synthesis of phosphatidylcholine, a major component of neuronal membranes.[3] By promoting the synthesis of membrane phospholipids, uridine may support synaptic function and neuronal repair.[2][8]

Caption: Uridine's Contribution to Neuronal Membrane Synthesis.

Quantitative Data on Uridine Derivatives

Table 1: Antimicrobial Activity of Synthetic Uridine Derivatives

| Compound | Target Organism | Activity Metric | Result |

|---|---|---|---|

| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine | Bacillus subtilis | Inhibition Zone | 17 ± 0.20 mm |

| 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine | Bacillus cereus | Inhibition Zone | 15 ± 0.50 mm |

| Trityl-containing analog 5 | Aspergillus niger | % Inhibition | 64 ± 0.44% |

| Trityl-containing analog 5 | Aspergillus flavus | % Inhibition | Comparable to control |

Data sourced from a study on the antimicrobial and anticancer activities of uridine derivatives.[5][6]

Table 2: Cytotoxicity of Synthetic Uridine Derivatives

| Compound | Assay | Result (% Death) |

|---|---|---|

| 5′-oxo-palmitoyluridine | Brine Shrimp Lethality | 31.21% |

| 2′,3′-di-oxo-lauroyl-5′-oxo-palmitoyluridine | Brine Shrimp Lethality | 48.24% |

| 2′,3′-di-oxo-myristoyl-5′-oxo-palmitoyluridine | Brine Shrimp Lethality | 49.28% |

Data represents the cytotoxic effects of various uridine derivatives.[9]

Experimental Protocols

The investigation of a novel uridine derivative like this compound would involve a series of in vitro and in vivo experiments to elucidate its biological activity. Below are detailed methodologies for key experimental approaches.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The turbidity of the cultures is adjusted to a 0.5 McFarland standard.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are prepared in a 96-well microtiter plate using culture medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under optimal conditions (temperature, time) for the growth of the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cell Viability and Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on mammalian cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Assay: After the incubation period, MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Future Directions and Conclusion

The biological function of this compound remains a compelling area for future investigation. Based on the extensive roles of its parent compound, uridine, this derivative holds potential in several therapeutic areas, including neurodegenerative diseases, metabolic disorders, and as an antimicrobial or anticancer agent. Future research should focus on elucidating its specific mechanism of action, its interaction with key enzymes in pyrimidine metabolism, and its pharmacokinetic and pharmacodynamic profiles. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of this and other novel nucleoside analogs, paving the way for potential breakthroughs in drug discovery and development.

References

- 1. Uridine | C9H12N2O6 | CID 6029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amsbio.com [amsbio.com]

- 5. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]

An In-depth Technical Guide to 5-(2-Hydroxyethyl)uridine: From Discovery to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Hydroxyethyl)uridine is a post-transcriptionally modified nucleoside found in the wobble position of the anticodon of certain transfer RNAs (tRNAs). Its unique chemical structure plays a crucial role in the accuracy and efficiency of protein translation. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological importance of this compound. It details the experimental protocols for its isolation and characterization, summarizes key quantitative data, and illustrates the relevant biological pathways. This document is intended to be a valuable resource for researchers in molecular biology, drug development, and nucleic acid chemistry.

Discovery and History

The field of post-transcriptional modification of nucleic acids has revealed a vast landscape of chemical diversity beyond the four canonical bases. Among these are a variety of modifications at the C5 position of uridine, which are particularly prevalent in the wobble position (position 34) of the tRNA anticodon. These modifications are critical for the precise decoding of messenger RNA (mRNA) codons during protein synthesis.

While the broader class of 5-substituted uridines was identified in the mid-20th century with the discovery of tRNA itself, the specific identification of this compound came later as analytical techniques with higher resolution and sensitivity, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), became more widespread. Early research on tRNA modifications often involved the isolation and characterization of novel nucleosides from bulk tRNA digests of various organisms. While a specific seminal paper on the initial discovery of this compound is not readily identifiable from the current search, the discovery of related 5-oxyuridine derivatives, such as 5-methoxyuridine and 5-carboxymethyluridine, in the 1970s paved the way for the identification of a wider range of such modifications. These related compounds were found to be derived from a common precursor, 5-hydroxyuridine, suggesting a potential biosynthetic relationship for this compound as well.[1][2]

Chemical Structure and Properties

This compound is a pyrimidine nucleoside derivative. Its structure consists of a standard uridine base with a 2-hydroxyethyl group attached to the C5 position of the uracil ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₆N₂O₇ |

| Molar Mass | 288.26 g/mol |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione |

| CAS Number | 102691-28-1 |

Biological Significance and Function

Modifications at the wobble position of tRNA are crucial for modulating codon-anticodon interactions. The presence of a 5-substituted uridine can either restrict or expand the decoding capacity of the tRNA. In bacteria, tRNAs with uridine at the wobble position that decode four-fold degenerate codons are often modified with 5-methoxyuridine (mo⁵U) or 5-methoxycarbonylmethoxyuridine (mcmo⁵U). These modifications are critical for the expanded recognition of certain codons.[1]

While the precise and comprehensive biological role of this compound is still an area of active investigation, its location at the wobble position strongly suggests a role in ensuring the fidelity and efficiency of translation. The hydroxyl group in the side chain could potentially form additional hydrogen bonds, contributing to the stability of the codon-anticodon pairing.

Biosynthesis

The biosynthesis of many 5-substituted uridines at the tRNA wobble position is a multi-step enzymatic process. While the complete biosynthetic pathway for this compound has not been fully elucidated in the provided search results, the biosynthesis of related 5-oxyuridine derivatives in bacteria provides a likely model. This pathway often begins with the hydroxylation of the uridine at position 34 to form 5-hydroxyuridine (ho⁵U).[1][2] Subsequent modifications are then catalyzed by specific enzymes. For instance, in the biosynthesis of 5-methoxyuridine (mo⁵U), a methyltransferase installs a methyl group onto the 5-hydroxyl group of ho⁵U.[3] It is plausible that a similar enzymatic logic applies to the formation of this compound, involving a specific enzyme that adds the hydroxyethyl group to a uridine precursor.

Below is a generalized diagram illustrating a potential biosynthetic pathway for 5-substituted uridines, which may be analogous to that of this compound.

Caption: A potential biosynthetic pathway for this compound in tRNA.

Experimental Protocols

Isolation and Characterization of 5-Substituted Uridines from tRNA

The isolation and identification of modified nucleosides like this compound from biological sources typically involve the following steps:

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of modified nucleosides.

Methodology:

-

tRNA Isolation: Total tRNA is isolated from the biological source (e.g., bacterial cells, yeast, or mammalian tissue) using standard protocols such as phenol-chloroform extraction followed by ethanol precipitation. Further purification can be achieved using anion-exchange chromatography.

-

Enzymatic Digestion: The purified tRNA is completely digested to its constituent nucleosides using a mixture of nucleases, such as nuclease P1 and bacterial alkaline phosphatase.

-

Chromatographic Separation: The resulting nucleoside mixture is separated by reversed-phase high-performance liquid chromatography (RP-HPLC). A gradient of a suitable mobile phase (e.g., acetonitrile in an aqueous buffer) is used to elute the nucleosides based on their hydrophobicity.

-

Mass Spectrometry (MS) Analysis: The eluate from the HPLC is directly coupled to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the parent ion corresponding to this compound is monitored. Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion, and the resulting fragmentation pattern provides definitive structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, the isolated compound can be analyzed by ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure.

Chemical Synthesis of 5-Substituted Uridines

While a specific protocol for this compound was not found, a general approach for the synthesis of 5-substituted uridines can be adapted. A common strategy involves the modification of a protected uridine derivative.

General Synthetic Workflow

Caption: A general synthetic workflow for 5-substituted uridines.

Methodology:

-

Protection of Uridine: The hydroxyl groups of the ribose moiety of uridine are protected to prevent unwanted side reactions. A common protecting group is the isopropylidene group, which protects the 2' and 3' hydroxyls.

-

Halogenation: The C5 position of the protected uridine is halogenated, typically with iodine or bromine, to create a reactive site for cross-coupling reactions.

-

Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Heck coupling, is used to introduce the 2-hydroxyethyl group. A protected form of a 2-hydroxyethyl-containing reagent is typically used.

-

Deprotection: The protecting groups on the ribose and the hydroxyethyl side chain are removed to yield the final product, this compound.

-

Purification: The final product is purified using techniques such as silica gel chromatography and recrystallization.

Quantitative Analysis

Accurate quantification of modified nucleosides is essential for understanding their biological roles and dynamics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for this purpose.

Table 2: Key Parameters for Quantitative LC-MS/MS Analysis

| Parameter | Description |

| Instrumentation | Triple quadrupole or high-resolution Orbitrap mass spectrometer coupled to a high-performance liquid chromatograph. |

| Ionization Mode | Positive electrospray ionization (ESI+). |

| Detection Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ions (m/z) | Characteristic fragment ions of the base and/or ribose moiety. |

| Quantification | Based on the peak area of the specific precursor-to-product ion transition, normalized to an internal standard (e.g., a stable isotope-labeled version of the nucleoside). |

Future Directions

The study of this compound and other modified nucleosides is a rapidly evolving field. Future research will likely focus on:

-

Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes responsible for the synthesis of this compound will provide crucial insights into its regulation and function.

-

Functional characterization: Detailed studies are needed to understand the precise role of this modification in codon recognition, translational fidelity, and cellular stress responses.

-

Drug development: As our understanding of the importance of tRNA modifications in various diseases, including cancer and neurological disorders, grows, the enzymes involved in these pathways may become attractive targets for therapeutic intervention.

Conclusion

This compound is an important, albeit less studied, member of the diverse family of modified nucleosides in tRNA. Its presence at the wobble position underscores its significance in the intricate process of protein synthesis. This technical guide has provided a foundational overview of its discovery, structure, and biological context. Further research is necessary to fully unravel the detailed mechanisms of its action and its potential as a biomarker or therapeutic target.

References

- 1. 5-[[(carboxymethyl)amino]methyl]uridine is found in the anticodon of yeast mitochondrial tRNAs recognizing two-codon families ending in a purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Analysis of 5-(2-Hydroxyethyl)uridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)uridine is a modified pyrimidine nucleoside, structurally analogous to thymidine. While specific in vitro studies on this compound are not extensively documented in publicly available literature, its classification as a 5-substituted uridine derivative places it within a class of molecules with significant interest in antiviral, anticancer, and molecular biology research.[1][2] This technical guide provides a comprehensive overview of the potential in vitro applications and research directions for this compound, drawing upon established methodologies and findings from structurally related compounds. The guide will detail relevant experimental protocols, present comparative data from analogous compounds, and visualize key cellular pathways and experimental workflows.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is limited, its general properties can be inferred from its structure. The synthesis of 5-substituted uridine derivatives is well-established, often starting from 5-bromouridine. A common synthetic route is the Suzuki-Miyaura reaction, which allows for the coupling of various side chains at the 5-position of the uracil ring.[3]

Potential In Vitro Biological Activities and Research Areas

Based on the activities of other 5-substituted uridine analogs, this compound could be investigated for several in vitro biological effects.

Antiviral Activity

Many 5-substituted uridine derivatives have been evaluated for their antiviral properties, particularly against RNA viruses.[3] The mechanism often involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[4] For instance, 2-thiouridine has demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses like Dengue virus and SARS-CoV-2.[4][5]

Table 1: In Vitro Antiviral Activity of Selected 5-Substituted Uridine Derivatives

| Compound | Virus | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Reference |

| 5-Cyano-2'-deoxyuridine | Vaccinia virus | - | - | - | [6] |

| 5-Propynyloxy-2'-deoxyuridine | Herpes simplex virus-1 | Primary rabbit kidney cells, Human skin fibroblasts | Potent inhibitor | - | [7] |

| 2-Thiouridine | Dengue virus (DENV) | - | - | - | [4] |

| 2-Thiouridine | SARS-CoV-2 and variants | - | Dose-dependent inhibition | - | [5] |

Anticancer and Cytotoxic Activity

Nucleoside analogs are a cornerstone of cancer chemotherapy. Their mechanism often relies on their incorporation into DNA or RNA, leading to chain termination or dysfunction, or by inhibiting key enzymes in nucleotide metabolism.[8][9] Cytotoxicity is a critical parameter to evaluate and can be assessed through various in vitro assays.

Table 2: In Vitro Cytotoxicity of Selected Uridine Derivatives

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| 5-Fluorouridine | Murine lymphoma L5178Y | Cell proliferation | Irreversible inhibition | 1.5 µM for 1h caused substantial inhibition | [10] |

| 5-Aza-cytidine resistant HL-60 cells | HL-60 | Growth inhibition | IC50 | 3.5 x 10-5 M | [11] |

| 5-Ethynyl-2'-deoxyuridine (EdU) | SK-BR-3 breast cancer cells | Cell viability | Necrotic cell death | Observed with long-term exposure | [12] |

Molecular Biology Applications

As a thymidine analogue, this compound has the potential to be incorporated into newly synthesized DNA.[1] This property is exploited by other uridine analogs, such as 5-ethynyl-2'-deoxyuridine (EdU), for tracking cell proliferation.[12][13]

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of nucleoside analogs are crucial for obtaining reproducible data.

Antiviral Assays

A standard method to assess antiviral activity is the cell-based assay using relevant cell lines and viral strains.

Protocol 1: General Antiviral Activity Assay

-

Cell Culture: Culture a suitable host cell line (e.g., Vero cells for SARS-CoV-2) in DMEM medium supplemented with fetal bovine serum and antibiotics.[3]

-

Compound Preparation: Prepare stock solutions of this compound in a suitable solvent like DMSO.

-

Infection and Treatment: Seed cells in 96-well plates. Infect the cells with the virus of interest at a specific multiplicity of infection (MOI). Simultaneously, treat the cells with serial dilutions of the test compound.

-

Endpoint Analysis: After a defined incubation period (e.g., 48 hours), assess viral replication. This can be done by:

-

Quantitative PCR (qPCR): Measuring viral RNA levels.[5]

-

Plaque Assay: Quantifying infectious virus particles.

-

Immunofluorescence Assay: Detecting viral protein expression.

-

Cytotoxicity Assays

Evaluating the cytotoxic potential of a compound is essential to determine its therapeutic index.

Protocol 2: MTT Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: Uridine Uptake Inhibition Assay

This assay can serve as a more sensitive indicator of toxicity than cell lethality.[14]

-

Cell Culture: Culture Balb/c 3T3 cells.

-

Compound Treatment: Treat cells with the test compound for a defined period (e.g., 4 hours).

-

Radiolabeled Uridine Addition: Add [3H]-uridine to the cell culture and incubate for a short period to allow for uptake.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the concentration of the compound that inhibits uridine uptake by 50% (UI-50).

Enzymatic Incorporation Assays

To determine if this compound triphosphate can be utilized by polymerases, in vitro transcription or replication assays can be performed.

Protocol 4: In Vitro Transcription with T7 RNA Polymerase

-

Reaction Setup: Prepare a reaction mixture containing a DNA template with a T7 promoter, T7 RNA polymerase, and a mixture of ATP, GTP, CTP, and this compound triphosphate (in place of or in addition to UTP).[15]

-

Incubation: Incubate the reaction at 37°C for a set time.

-

Analysis of Transcripts: Analyze the resulting RNA transcripts by gel electrophoresis to determine if the modified nucleotide was incorporated.[15] The presence of longer transcripts would indicate successful incorporation.

Signaling Pathways and Mechanisms of Action

The biological effects of uridine and its analogs are mediated through various cellular pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel derivatives like this compound.

Pyrimidine Metabolism and Salvage Pathway

Uridine is a key component in the synthesis of RNA and other essential biomolecules. Cells can synthesize pyrimidine nucleotides de novo or through a salvage pathway.[16] Nucleoside analogs often exert their effects by interfering with these pathways.

Experimental Workflow for In Vitro Evaluation

A logical workflow is essential for the systematic evaluation of a novel nucleoside analog.

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, its structural similarity to other biologically active 5-substituted uridine derivatives suggests it is a compound of interest for further investigation. This guide provides a framework for its systematic in vitro evaluation, covering potential antiviral and cytotoxic activities, and outlining detailed experimental protocols. Future research should focus on performing these assays to establish the biological activity profile of this compound, determining its mechanism of action, and exploring its potential as a therapeutic agent or a tool for molecular biology. The provided workflows and comparative data on related compounds offer a solid starting point for researchers entering this area of study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Thiouridine shows activity against DENV and SARS-CoV-2 ssRNA+ viruses | BioWorld [bioworld.com]

- 5. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of uridine on response of 5-azacytidine-resistant human leukemic cells to inhibitors of de novo pyrimidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uridine uptake inhibition as a cytotoxicity test: correlations with the Draize test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and transcription studies on 5′-triphosphates derived from 2′-C-branched-uridines: 2′-homouridine-5′-triphosphate is a substrate for T7 RNA polymerase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. What is the mechanism of Uridine Triacetate? [synapse.patsnap.com]

5-(2-Hydroxyethyl)uridine: A Technical Guide for Cellular Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Hydroxyethyl)uridine is a synthetic pyrimidine nucleoside derivative. Structurally, it is an analogue of uridine and thymidine, with a hydroxyethyl group attached to the C5 position of the uracil base. While not a known natural metabolite, its structural similarity to endogenous nucleosides suggests its potential utility as a tool in cellular and molecular biology research. Specifically, it is proposed to function as a marker for DNA synthesis, offering a potential alternative to commonly used analogues such as BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine).[1]

This technical guide provides an in-depth overview of the proposed mechanism of action, potential research applications, and detailed experimental protocols for the use of this compound in cellular systems.

Proposed Mechanism of Action and Cellular Uptake

The utility of this compound as a marker for DNA synthesis is predicated on its recognition and metabolism by the cellular machinery responsible for nucleoside uptake and processing. The proposed pathway involves several key steps:

-

Cellular Uptake: Like other nucleosides, this compound is expected to be transported into the cell from the extracellular environment via nucleoside transporters.[2]

-

Metabolic Activation (Phosphorylation): To be incorporated into DNA, this compound must be converted to its triphosphate form. This is a multi-step process catalyzed by cellular kinases. The initial and often rate-limiting step is the conversion to the monophosphate, which is then sequentially phosphorylated to the diphosphate and finally the triphosphate.[3][4][5]

-

Incorporation into DNA: The triphosphate derivative of this compound can then serve as a substrate for DNA polymerases during DNA replication, leading to its incorporation into newly synthesized DNA strands in place of thymidine triphosphate.[6]

Potential Applications in Research

The ability of this compound to be incorporated into replicating DNA opens up several potential applications in biomedical research:

-

Cell Proliferation Assays: By labeling cells with this compound, researchers can identify and quantify the population of cells undergoing DNA synthesis, providing a measure of cell proliferation.

-

DNA Replication Studies: Pulse-chase experiments with this compound could be employed to study the dynamics of DNA replication, including the initiation and progression of replication forks.

-

Cell Fate Tracking: In developmental biology and tissue regeneration studies, this nucleoside analogue could be used to label dividing cells and track their subsequent differentiation and migration.

-

High-Throughput Screening: In drug discovery, the incorporation of this compound could serve as a readout for the effects of candidate compounds on cell cycle progression.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based assays. Optimization of concentrations, incubation times, and detection methods will be necessary for specific cell types and experimental goals.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel (e.g., multi-well plates, chamber slides) and allow them to adhere and resume proliferation.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in a sterile solvent (e.g., DMSO or PBS). Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. A typical starting range for nucleoside analogues is 10-100 µM.[7]

-

Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium containing this compound.

-

Incubation: Incubate the cells for a period sufficient to allow for incorporation into newly synthesized DNA. This can range from a short "pulse" of 15-60 minutes to a longer period covering one or more cell cycles.

-

Washing: After incubation, remove the labeling medium and wash the cells two to three times with sterile PBS to remove any unincorporated nucleoside analogue.

Detection of Incorporated this compound

As this compound is not yet a widely used reagent, specific antibodies for its detection may not be commercially available. Therefore, mass spectrometry-based methods are the most direct approach for its detection and quantification.

4.2.1 Sample Preparation for Mass Spectrometry

-

Cell Lysis: Lyse the labeled and washed cells using a suitable lysis buffer.

-

DNA Extraction: Isolate genomic DNA from the cell lysate using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.

-

DNA Digestion: Enzymatically digest the purified DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[8]

-

Sample Cleanup: Use solid-phase extraction or other cleanup methods to remove enzymes and other contaminants from the nucleoside mixture.

4.2.2 LC-MS/MS Analysis

-

Chromatographic Separation: Separate the nucleosides using liquid chromatography (LC), typically with a reversed-phase column.

-

Mass Spectrometric Detection: Analyze the eluent by tandem mass spectrometry (MS/MS) to identify and quantify the modified nucleoside based on its specific mass-to-charge ratio and fragmentation pattern.[9][10]

Quantitative Data and Analysis

Since there is no published data on the cellular effects of this compound, researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and assay. The following table provides a template for structuring such quantitative data.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Control |

| Concentration of this compound (µM) | 10 | 50 | 100 | 0 |

| Incubation Time (hours) | 24 | 24 | 24 | 24 |

| Cell Viability (%) | 100 | |||

| Incorporation Level (pmol/µg DNA) | 0 | |||

| Percentage of Labeled Cells (%) | 0 |

Toxicity and Considerations

A critical consideration when using nucleoside analogues is their potential cytotoxicity.[11] By interfering with DNA synthesis and other metabolic pathways, these compounds can induce cell cycle arrest, DNA damage, and apoptosis.[6] It is therefore imperative to perform thorough toxicity assessments to identify a concentration range of this compound that allows for detectable incorporation without significantly impacting cell health and physiology.

Future Perspectives

The utility of this compound as a research tool could be significantly enhanced through the development of specific detection reagents. The generation of a monoclonal antibody that specifically recognizes this compound within DNA would enable its detection by well-established techniques such as immunofluorescence, flow cytometry, and ELISA.

Furthermore, the terminal hydroxyl group of the 5-(2-hydroxyethyl) substituent presents a potential site for chemical modification. Derivatization of this hydroxyl group with an azide or alkyne moiety would enable the use of "click chemistry" for the covalent attachment of fluorescent probes or affinity tags.[12][13][14] This would provide a versatile and highly sensitive method for the detection of incorporated this compound, similar to the widely used EdU-based assays.[1] The synthesis of a phosphoramidite version of a suitably protected this compound would also allow for its site-specific incorporation into synthetic oligonucleotides for various biochemical and biophysical studies.[15][16]

References

- 1. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discussion on Modified Nucleosides [bldpharm.com]

- 3. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 7. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new mass spectrometric approach to detect modifications in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 5-(2-Hydroxyethyl)uridine: A Technical Guide

Disclaimer: Publicly available information regarding the specific therapeutic applications, mechanisms of action, and clinical evaluation of 5-(2-Hydroxyethyl)uridine is limited. This guide, therefore, explores the established and potential therapeutic roles of the broader class of uridine and its derivatives to infer potential areas of investigation for this compound. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction to Uridine and its Derivatives

Uridine is a fundamental pyrimidine nucleoside, a core component of ribonucleic acid (RNA), and a precursor for the synthesis of other essential biomolecules.[1][2] Its central role in nucleic acid metabolism and cellular function has made uridine and its chemically modified derivatives a focal point for drug discovery and development.[1][3] Modifications to the uridine structure can enhance its pharmacological properties, including bioactivity, selectivity, metabolic stability, and absorption, while potentially reducing toxicity.[3] this compound is one such 5-modified pyrimidine nucleoside derivative.[4] While specific data on its biological activity is scarce in the reviewed literature, the therapeutic profiles of other uridine analogs provide a framework for its potential applications.

Potential Therapeutic Areas

Based on the known activities of uridine and its derivatives, potential therapeutic applications for this compound could be explored in the following areas:

Antiviral Activity

Uridine analogs have demonstrated potent antiviral activity against a range of viruses, including HIV, hepatitis B and C, and herpesviruses, by inhibiting key viral replication pathways.[3] For instance, the antiviral agent 9-(2-hydroxyethoxymethyl)guanine (Acyclovir) has shown therapeutic efficacy in treating oral infections with herpes simplex virus in animal models.[5] The structural similarity of this compound to these active compounds suggests its potential as an antiviral candidate.

Neuroprotection and Neurological Disorders

Uridine plays a significant role in the central nervous system, contributing to neuroprotection through multiple mechanisms, including enhancing mitochondrial function, protecting against metabolic stress, reducing apoptosis, and modulating immune responses.[3] Clinical studies have investigated the efficacy of uridine in combination with other compounds for neurological conditions. For example, a combination of uridine triphosphate, cytidine monophosphate, and vitamin B12 has been shown to be safe and effective in treating compressive neuralgias.[6][7]

Anti-inflammatory Effects

Certain uridine analogs, such as 4-thiouridine, exhibit potent anti-inflammatory properties and have been investigated for conditions like experimental colitis and arthritis.[3] This suggests that modified uridines, potentially including this compound, could be developed as anti-inflammatory agents.

Cardioprotection

Uridine and uridine-5'-monophosphate (UMP) have been shown to possess cardioprotective properties, partly through the activation of the mitochondrial ATP-dependent potassium channel (mitoKATP), which helps prevent ischemic injuries.[8]

Anticancer Therapy and Management of Chemotherapy Toxicity

Uridine derivatives like 5-fluorouracil (5-FU) are established antimetabolites used in cancer therapy that interfere with nucleic acid metabolism and DNA synthesis in tumor cells.[3] Furthermore, uridine itself is used to mitigate the toxicity of fluoropyrimidine chemotherapy.[9] Uridine triacetate, a prodrug of uridine, is used to counteract the severe side effects of 5-FU and capecitabine by competing with the toxic metabolites for incorporation into RNA.[10] It is also a treatment for hereditary orotic aciduria, a rare genetic disorder affecting pyrimidine nucleotide synthesis.[10]

Quantitative Data from Clinical Studies on Uridine-Containing Therapies

While no specific quantitative data for this compound was found, the following table summarizes results from a clinical trial on a combination therapy including uridine triphosphate for compressive neuralgia.

| Parameter | Treatment Group A (Uridine triphosphate, Cytidine monophosphate, Vitamin B12) | Treatment Group B (Vitamin B12 alone) | p-value | Reference |

| Pain Reduction (VAS Scores ≤20 at end of study) | Statistically significant superiority in pain reduction | - | <0.05 | [6][7] |

| Adverse Events | Transitory, no severe adverse events | Transitory, no severe adverse events | - | [6][7] |

Another study comparing nucleotides (uridine and cytidine) with Vitamin B12 to B-complex vitamins for low back pain provided the following data:

| Parameter | Treatment Group A (Nucleotides + B12) | Treatment Group B (B-Complex Vitamins) | p-value | Reference |

| Adverse Event-related Discontinuations | 0 | 24 | <0.0001 | [11][12] |

| VAS Score Reduction at 30 days | Greater reduction | - | <0.0001 | [11][12] |

Experimental Protocols

Detailed experimental protocols for this compound are not available in the reviewed literature. However, a general methodology for screening a novel uridine derivative for antiviral activity is provided below as a template.

General Protocol: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

-

Cell Culture: Culture a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in appropriate growth medium until a confluent monolayer is formed in 24-well plates.

-

Virus Inoculation: Infect the cell monolayers with a known titer of the target virus for 1-2 hours at 37°C to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium containing various concentrations of the test compound (e.g., this compound). Include a positive control (a known antiviral drug) and a negative control (vehicle).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the viral plaques.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the negative control. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of plaque reduction against the compound concentration.

Signaling Pathways and Conceptual Workflows

The following diagrams illustrate a potential mechanism of action for uridine derivatives in the context of chemotherapy toxicity rescue and a general workflow for the discovery of therapeutic nucleoside analogs.

Caption: Mechanism of Uridine in Mitigating Chemotherapy Toxicity.

References

- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uridine | C9H12N2O6 | CID 6029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. amsbio.com [amsbio.com]

- 5. Topical therapeutic efficacy of 9-(2-hydroxyethoxymethyl)guanine and 5-iodo-5′-amino-2′,5′-dideoxyuridine on oral infection with herpes simplex virus in mice. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]

- 6. A double-blind, randomized, comparative study of the use of a combination of uridine triphosphate trisodium, cytidine monophosphate disodium, and hydroxocobalamin, versus isolated treatment with hydroxocobalamin, in patients presenting with compressive neuralgias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. The cardioprotective effect of uridine and uridine-5'-monophosphate: the role of the mitochondrial ATP-dependent potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Uridine Triacetate? [synapse.patsnap.com]

- 11. Nucleotides Cytidine and Uridine Associated with Vitamin B12 vs B-Complex Vitamins in the Treatment of Low Back Pain: The NUBES Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Core Safety and Toxicity Profile of 5-(2-Hydroxyethyl)uridine

Disclaimer: As of the latest available scientific literature and toxicological databases, there is a significant lack of specific safety and toxicity data for 5-(2-Hydroxyethyl)uridine. This document, therefore, provides a comprehensive overview of the safety profile of the parent molecule, uridine, and its closely related analogs. This information is intended to serve as a guide for researchers, scientists, and drug development professionals in anticipating the potential toxicological profile of this compound and in designing appropriate safety evaluation studies. The data presented herein should not be directly extrapolated to this compound without empirical validation.

Introduction

This compound is a modified pyrimidine nucleoside, a derivative of uridine.[1][2] While specific toxicological data for this compound is not publicly available, understanding the safety profile of its parent molecule, uridine, and other structurally related analogs is crucial for any potential therapeutic development. This guide summarizes the known safety and toxicity information for uridine and its derivatives and outlines standard experimental protocols for assessing the safety of novel nucleoside analogs like this compound.

Safety and Toxicity Profile of Uridine and its Analogs

The safety profile of uridine itself is not extensively researched through well-designed clinical trials.[3] However, some information is available from preclinical studies and clinical use of uridine and its prodrug, uridine triacetate.

General Toxicity

Uridine: In general, uridine is considered to be of low toxicity.[4] However, some potential side effects have been reported, including digestive issues like nausea, diarrhea, and stomach upset, as well as fatigue and headaches.[3] High doses of uridine have been reported to potentially cause fever in humans.[3]

Uridine Triacetate: Uridine triacetate, a prodrug of uridine, has been approved for the emergency treatment of fluorouracil or capecitabine overdose.[5] In clinical studies, the most common adverse reactions were vomiting (10%), nausea (5%), and diarrhea (3%).[3][6][7] In a study on rats, a single oral dose of 5000 mg/kg of uridine triacetate was not toxic and produced no treatment-related adverse effects.[8] In repeat-dose toxicology studies in rats and dogs, uridine caused no significant adverse effects.[9]

Genotoxicity and Mutagenicity

Uridine triacetate was not found to be genotoxic in the Ames test, the mouse lymphoma assay, and the mouse micronucleus test.[8][9]

Carcinogenicity

Long-term studies in animals to evaluate the carcinogenic potential of uridine triacetate have not been performed.[8] However, no findings suggestive of tumorigenic potential were observed in a 6-month repeat-dose toxicity study in rats.[9]

Reproductive and Developmental Toxicity

Oral administration of uridine triacetate did not affect fertility or general reproductive performance in male and female rats.[9] In an embryo-fetal development study in pregnant rats, there was no evidence of teratogenicity or harm to the fetus.[8]

Quantitative Toxicity Data for Uridine and its Analogs

Due to the limited specific data for this compound, this section provides available quantitative data for related compounds to offer a comparative perspective.

| Compound | Test | Species | Route | Value | Reference |

| Uridine Triacetate | Acute Oral Toxicity | Rat | Oral | LD50 > 5000 mg/kg | [8] |

| Uridine Triacetate | Repeat-Dose Toxicity (6-month) | Rat | Oral | NOAEL = 2000 mg/kg/day | [9] |

Abbreviation Key: LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level.

Standard Experimental Protocols for Toxicity Assessment of Novel Nucleoside Analogs

To establish the safety profile of a novel compound like this compound, a series of standard in vitro and in vivo toxicological studies are required.

In Vitro Toxicity Assays

-

Cytotoxicity Assays: These assays determine the concentration of a substance that is toxic to cells. Common methods include:

-

MTT Assay: Measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product by mitochondrial enzymes.[10]

-

LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

-

Neutral Red Uptake Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

-

-

Genotoxicity Assays: These assays identify compounds that can induce genetic damage. Standard tests include:

-

Ames Test (Bacterial Reverse Mutation Assay): Uses various strains of Salmonella typhimurium to detect point mutations.[11]

-

In Vitro Micronucleus Assay: Detects chromosomal damage in mammalian cells by quantifying the formation of micronuclei.[10]

-

Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks in individual cells.[11]

-

γH2AX Assay: Detects the phosphorylation of histone H2AX, an early cellular response to DNA double-strand breaks.[12][13][14]

-

In Vivo Toxicity Studies

-

Acute Toxicity Studies: Typically involve the administration of a single high dose of the substance to rodents to determine the LD50 and identify signs of toxicity.

-

Repeat-Dose Toxicity Studies: The compound is administered daily to animals (e.g., rats and dogs) for a specified period (e.g., 28 or 90 days) to evaluate cumulative toxicity and establish a NOAEL.

-

Genotoxicity Studies:

-

Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects of the substance on fertility, embryonic development, and offspring.

Visualizations of Experimental Workflows and Logical Relationships

Below are diagrams illustrating common workflows for assessing the toxicity of a novel chemical compound.

Caption: Workflow for in vitro cytotoxicity assessment of a test compound.

Caption: Tiered approach for genotoxicity assessment.

Conclusion